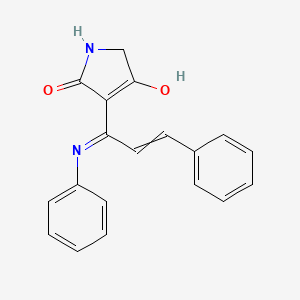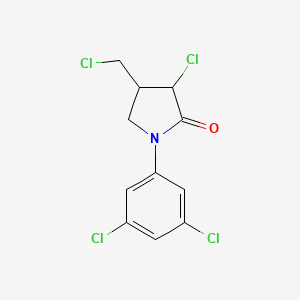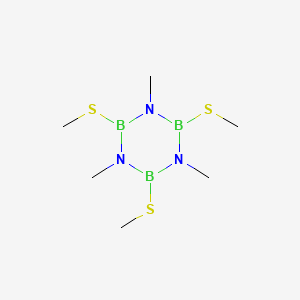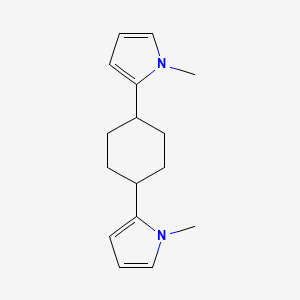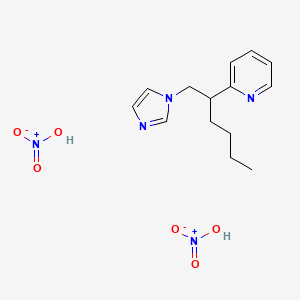
Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl-: is an organic compound with the molecular formula C9H10ClF It is a derivative of benzene, where the benzene ring is substituted with a 2-chloro-1-fluoroethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-1-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl- can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions where the fluoroethyl group is reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of benzene derivatives with different substituents replacing the chlorine atom.
Oxidation: Formation of benzene, 1-(2-fluoroethyl)-4-methylbenzoic acid.
Reduction: Formation of benzene, 1-(2-ethyl)-4-methyl-.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s hydrophobicity and overall molecular conformation.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-chloro-2-(trifluoromethyl)-: Similar in structure but with a trifluoromethyl group instead of a fluoroethyl group.
Benzene, 1-chloro-4-(trifluoromethyl)-: Similar in structure but with a trifluoromethyl group at a different position on the benzene ring.
Uniqueness:
- The presence of both chlorine and fluorine atoms in the fluoroethyl group provides unique reactivity and interaction profiles.
- The specific positioning of the substituents on the benzene ring can lead to distinct chemical and physical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61592-49-2 |
|---|---|
Molekularformel |
C9H10ClF |
Molekulargewicht |
172.63 g/mol |
IUPAC-Name |
1-(2-chloro-1-fluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10ClF/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
KBCBATVZYXUMJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


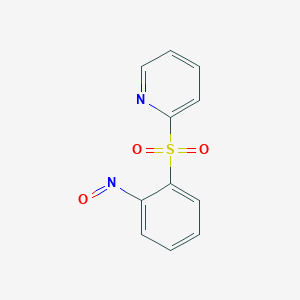
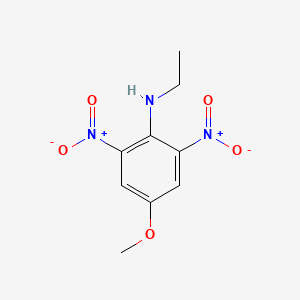
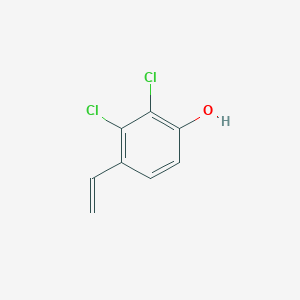
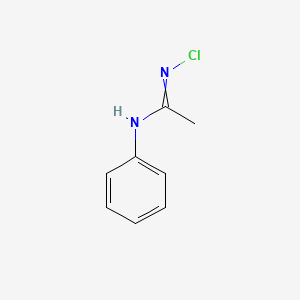
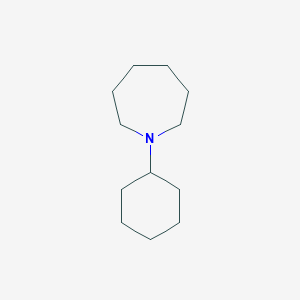

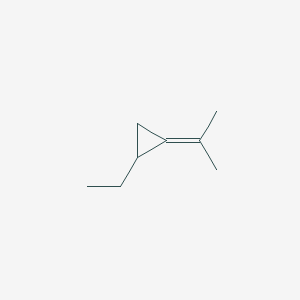
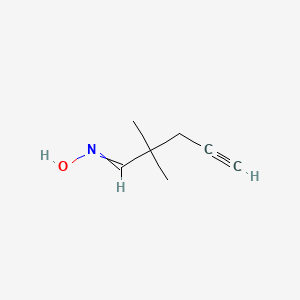
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
